1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
Description
1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a urea derivative characterized by a benzhydryl group (diphenylmethyl), a 5-oxopyrrolidin-3-yl moiety substituted with a 4-fluorophenyl ring, and a urea linkage (-NH-CO-NH-) connecting these units. Urea derivatives are widely studied for their diverse biological activities, including anticonvulsant, antitumor, and enzyme inhibitory properties. Structural characterization of such compounds often employs single-crystal X-ray diffraction (SC-XRD), as exemplified in related studies .
Properties
IUPAC Name |
1-benzhydryl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2/c25-19-11-13-21(14-12-19)28-16-20(15-22(28)29)26-24(30)27-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20,23H,15-16H2,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBKAHSGABCXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group is introduced through a reaction between diphenylmethanol and an appropriate halogenating agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Cyclization to Form the Pyrrolidinyl Urea: The final step involves the cyclization of the intermediate compounds to form the pyrrolidinyl urea structure under controlled conditions, such as specific temperature and pH.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of catalysts and automated reaction systems.
Chemical Reactions Analysis
1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations :
- Solubility : Hydroxyethyl and benzyl groups in the analog from may improve aqueous solubility relative to the benzhydryl group, which is bulkier and more lipophilic.
- Heterocyclic Cores: Thiazole and thiadiazole derivatives () exhibit distinct planarity and electronic profiles compared to pyrrolidinone-based compounds, influencing their biological target specificity .
Structural Validation and Crystallography
SC-XRD analysis (utilizing SHELX software ) confirmed the isostructural triclinic symmetry of thiazole derivatives (), with two independent molecules in the asymmetric unit. The perpendicular orientation of one fluorophenyl group in these analogs contrasts with the planar conformation of the target compound’s pyrrolidinone core .
Biological Activity
Overview
1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound notable for its unique structural features, including a benzhydryl group, a fluorophenyl group, and a pyrrolidinyl urea moiety. The molecular formula of this compound is C20H17FN2O, and it has gained attention for its potential biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzhydryl Intermediate : This is achieved through a reaction between diphenylmethanol and an appropriate halogenating agent.
- Introduction of the Fluorophenyl Group : A nucleophilic substitution reaction is used to incorporate the fluorinated aromatic compound.
- Cyclization to Form the Pyrrolidinyl Urea : The final step involves cyclization under controlled conditions to yield the desired structure.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing potential therapeutic applications:
Antineoplastic Activity
Research indicates that compounds with similar structural motifs exhibit antineoplastic properties. For instance, derivatives of benzhydryl urea have shown moderate activity against cancer cell lines such as TK-10 and HT-29. These compounds may induce apoptosis and inhibit cell proliferation through mechanisms involving mitochondrial dysfunction and cell cycle arrest .
Anti-inflammatory Effects
Similar compounds in the benzhydryl urea class have demonstrated anti-inflammatory activity. For example, studies on related derivatives have shown significant inhibition of pro-inflammatory cytokines in vitro, suggesting that 1-benzhydryl derivatives may modulate inflammatory pathways effectively .
The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors or enzymes, modulating their activity and influencing downstream signaling pathways.
- Cellular Uptake : Its unique structure may facilitate cellular uptake, enhancing its bioavailability and efficacy in target tissues .
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzhydryl-3-(4-fluorophenyl)urea | Lacks pyrrolidinyl moiety | Limited versatility |
| 1-Benzhydryl-3-(4-methoxyphenyl)urea | Contains methoxy group | Varied reactivity and potential neuroprotective effects |
| 5-Oxopyrrolidin-3-yl)-3-(trifluoromethyl)phenylurea | Similar core structure with trifluoromethyl group | Focus on antimicrobial activity |
The combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to these similar compounds .
Case Studies
Several studies have investigated the biological effects of related compounds:
- In Vivo Studies : A study on a series of benzhydryl-piperazine urea derivatives demonstrated significant anti-inflammatory activity in animal models, highlighting the potential therapeutic applications of this class of compounds .
- Cell Culture Experiments : In vitro assays have shown that derivatives can induce apoptosis in cancer cell lines, suggesting their role as potential anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
